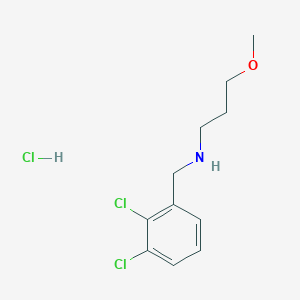![molecular formula C7H11N5O3 B4692158 ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE](/img/structure/B4692158.png)
ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE
Vue d'ensemble
Description
ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the design of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to the active site of enzymes or receptors, inhibiting their function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
3-Amino-1,2,4-triazole: Known for its use in various chemical syntheses and biological applications.
Ethyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with comparable properties.
Uniqueness
ETHYL 2-{[(1H-1,2,4-TRIAZOL-3-YLAMINO)CARBONYL]AMINO}ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and triazole moieties allows for versatile modifications and applications in different fields.
Propriétés
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-ylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-15-5(13)3-8-7(14)11-6-9-4-10-12-6/h4H,2-3H2,1H3,(H3,8,9,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZFUMYPOZLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4692132.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)

![Ethyl 4-{[(3-chlorophenyl)carbamothioyl]amino}benzoate](/img/structure/B4692152.png)
![N-(2-bromophenyl)-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4692153.png)
![methyl 4-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4692164.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4692174.png)
![6-ethyl-3-(2-furylmethyl)-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4692180.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)thio]acetamide](/img/structure/B4692184.png)


